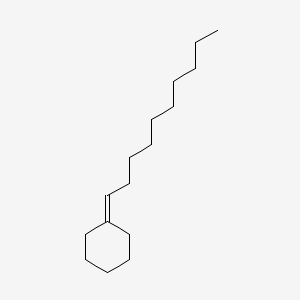
Decylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decylidenecyclohexane is an organic compound with the molecular formula C16H30 It is a derivative of cyclohexane, where a decylidene group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylidenecyclohexane can be synthesized through various organic synthesis methods. One common method involves the alkylation of cyclohexane with a decylidene halide under specific conditions. The reaction typically requires a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Decylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of decylcyclohexane.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where the decylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, acids, or bases depending on the desired substitution
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Decylcyclohexane
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Decylidenecyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of decylidenecyclohexane involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Decylidenecyclohexane can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane with no substituents. This compound has a higher molecular weight and different chemical properties due to the presence of the decylidene group.
Decylcyclohexane: A reduced form of this compound, lacking the double bond in the decylidene group. It has different reactivity and physical properties.
Other Alkylidenecyclohexanes: Compounds with different alkylidene groups attached to the cyclohexane ring. Each compound has unique properties based on the nature of the alkylidene group.
Properties
CAS No. |
62338-40-3 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
decylidenecyclohexane |
InChI |
InChI=1S/C16H30/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h13H,2-12,14-15H2,1H3 |
InChI Key |
NDRBNVMSVJSASS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


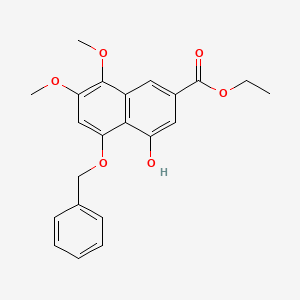
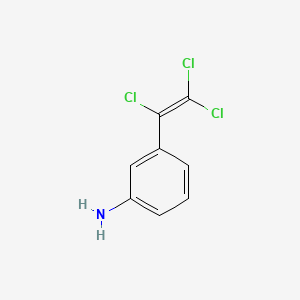
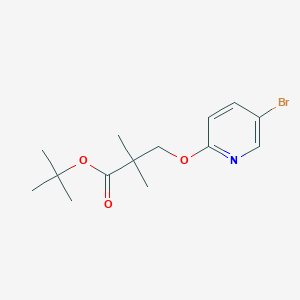
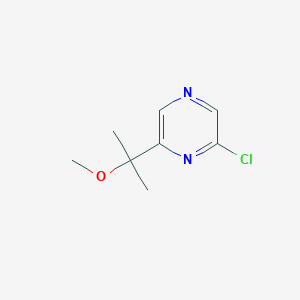
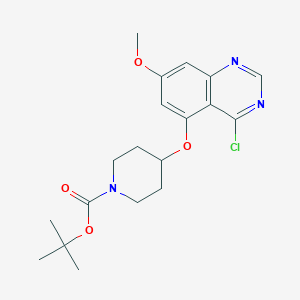
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)

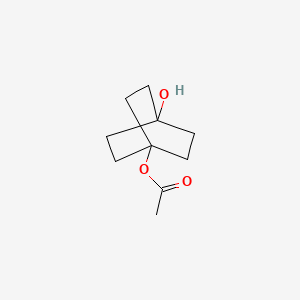
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
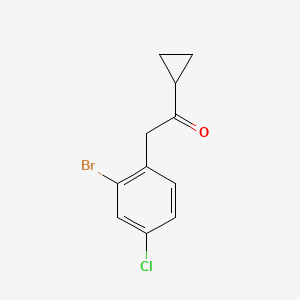
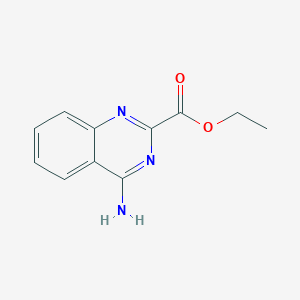
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
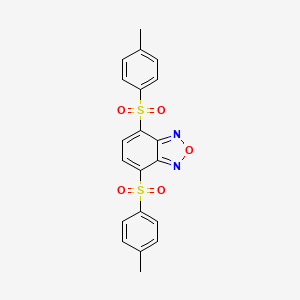
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
